![molecular formula C23H21NO2 B1351254 3-[2,3-Di(benzyloxy)phenyl]propanenitrile CAS No. 249278-33-9](/img/structure/B1351254.png)

3-[2,3-Di(benzyloxy)phenyl]propanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[2,3-Di(benzyloxy)phenyl]propanenitrile (DBPN) is a chemical compound that has recently been the subject of much scientific research. It is a derivative of aniline, and is a white solid at room temperature. DBPN has a wide range of applications, including use in organic synthesis, drug discovery, and as a catalyst in various chemical reactions.

Applications De Recherche Scientifique

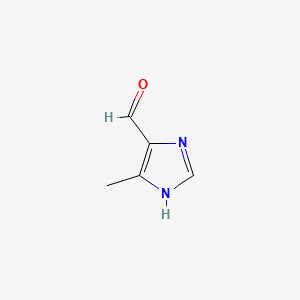

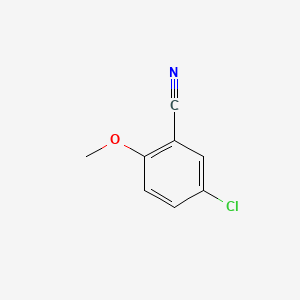

- Field : Organic Chemistry

- Application : Benzamide compounds have been widely used in medical, industrial, biological and potential drug industries . They have been used for the treatment of cancer, hypercholesterolemia, sorafenib, lipitor, anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .

- Method : These compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .

- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

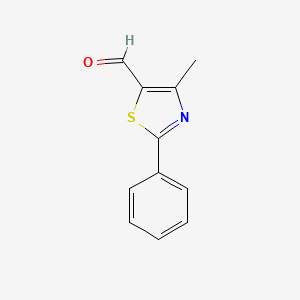

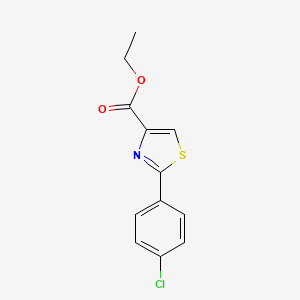

- Field : Chemical Synthesis and Catalysis

- Application : 1,2,3-Triazole is an interesting N-heterocyclic framework which can act as both a hydrogen bond donor and metal chelator . It has been used in the design of an effective Pd-catalyst for carbonylation and carbon–carbon bond formation .

- Method : The click-modified magnetic nanocatalyst Pd@click-Fe 3 O 4 /chitosan was successfully prepared, in which the triazole moiety plays a dual role as both a strong linker and an excellent ligand and immobilizes the palladium species in the catalyst matrix .

- Results : This nanostructure was found to be an efficient catalyst for the CO gas-free formylation of aryl halides using formic acid (HCOOH) as the most convenient, inexpensive and environmentally friendly CO source . The activity of this catalyst was also excellent in the Suzuki cross-coupling reaction of various aryl halides with phenylboronic acids in EtOH/H 2 O (1: 1) at room temperature .

Synthesis of Benzamide Compounds

1,2,3-Triazole Framework

- Field : Biochemistry

- Application : Benzamide compounds, similar to “3-[2,3-Di(benzyloxy)phenyl]propanenitrile”, have been used in various fields including medical, industrial, biological and potential drug industries . They have shown antioxidant, antibacterial, and metal chelating activity .

- Method : These compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

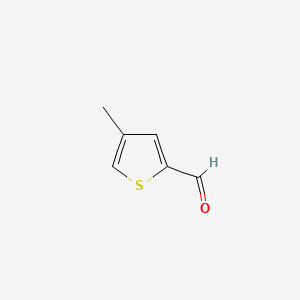

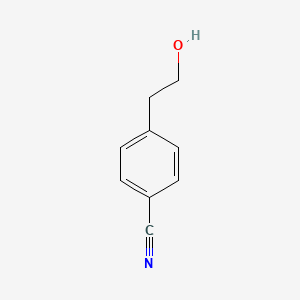

- Field : Organic Chemistry

- Application : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This observation reflects a general benzylic activation supported by the susceptibility of alkyl side-chains to oxidative degradation .

- Method : The oxidation of alkyl side-chains is normally effected by hot acidic permanganate solutions . For large scale industrial operations, catalyzed air-oxidations are preferred .

- Results : The oxidative degradation does not occur if the benzylic position is completely substituted .

Antioxidant and Antibacterial Activities

Benzylic Oxidations and Reductions

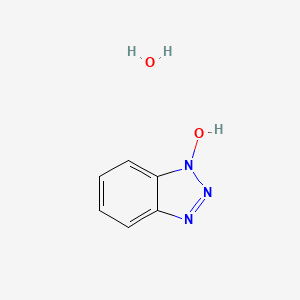

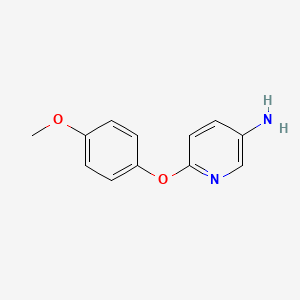

- Field : Organic Chemistry

- Application : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

- Method : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .

- Results : The preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, has allowed for the imparting of specific properties of these compounds .

- Field : Materials Science

- Application : 1,3-Di(3-hydroxyphenoxy)benzene is the basis of epoxy resins with high resistance to deformation . Epoxy resins are versatile materials that can be combined with fibers to produce a variety of composite materials, including a raft of prepreg compositions .

- Method : The method involves the synthesis of 1,3-Di(3-hydroxyphenoxy)benzene and its subsequent use in the production of epoxy resins .

- Results : The resulting epoxy resins exhibit high resistance to deformation, making them suitable for a variety of applications .

m-Aryloxy Phenols

Epoxy Resins

Propriétés

IUPAC Name |

3-[2,3-bis(phenylmethoxy)phenyl]propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO2/c24-16-8-14-21-13-7-15-22(25-17-19-9-3-1-4-10-19)23(21)26-18-20-11-5-2-6-12-20/h1-7,9-13,15H,8,14,17-18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJBHBAEOKFBLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2OCC3=CC=CC=C3)CCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384264 |

Source

|

| Record name | 3-[2,3-di(benzyloxy)phenyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2,3-Di(benzyloxy)phenyl]propanenitrile | |

CAS RN |

249278-33-9 |

Source

|

| Record name | 3-[2,3-di(benzyloxy)phenyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.